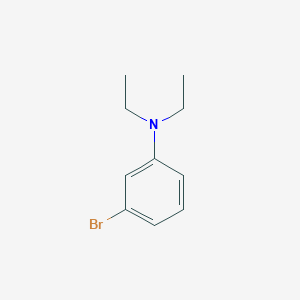
3-Bromo-n,n-diethylaniline
Descripción general
Descripción
3-Bromo-n,n-diethylaniline is a chemical compound with the CAS Number: 53142-19-1. It has a molecular weight of 228.13 .
Molecular Structure Analysis
The InChI code for 3-Bromo-n,n-diethylaniline is1S/C10H14BrN/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Bromo-n,n-diethylaniline has a refractive index of n20/D 1.6015 and a density of 1.402 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Fluorination Reactions
3-Bromo-N,N-diethylaniline: is involved in fluorination reactions, where it acts as a precursor for introducing fluorine atoms into organic molecules. This is crucial for creating compounds with enhanced chemical stability and biological activity, as fluorine is often used in the design of agrochemicals and pharmaceuticals .
Neuroimaging Agents
Research has explored the use of halogenated anilines like 3-Bromo-N,N-diethylaniline in the development of neuroimaging agents. These compounds can bind to enzymes or receptors in the brain, allowing for the visualization of neurological structures or the assessment of neurodegenerative diseases .
Safety and Hazards
3-Bromo-n,n-diethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements such as H301 + H311 + H331 - H319 - H351 - H373 - H410, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation and may cause respiratory irritation .
Mecanismo De Acción
Mode of Action
The exact mode of action of 3-Bromo-N,N-diethylaniline is currently unknown . As an aniline derivative, it may act as a ligand, binding to various enzymes and receptors, thereby altering their activity. The bromine atom could potentially enhance the compound’s reactivity, making it a useful intermediate in organic synthesis .
Pharmacokinetics
Factors such as its molecular weight (22813 g/mol ) and LogP value (3.29530 ) can influence its bioavailability.
Action Environment
The action, efficacy, and stability of 3-Bromo-N,N-diethylaniline can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds. For instance, its storage conditions are recommended to be 2-8°C in a dry, sealed environment .
Propiedades
IUPAC Name |
3-bromo-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSNNPCAZZDVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294590 | |
| Record name | 3-bromo-n,n-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53142-19-1 | |
| Record name | NSC97237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-n,n-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)


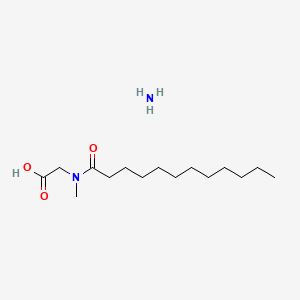
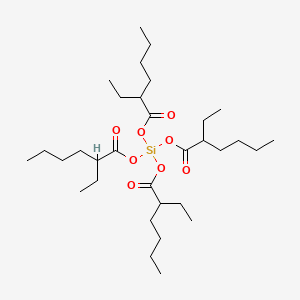
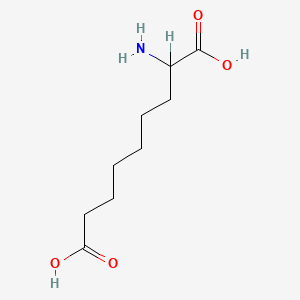

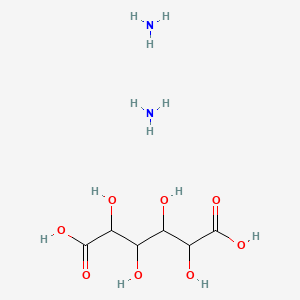
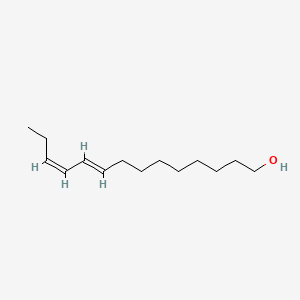


![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)

